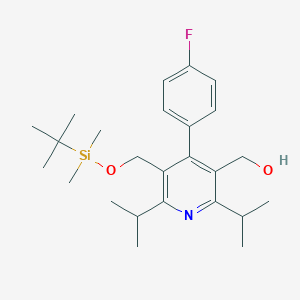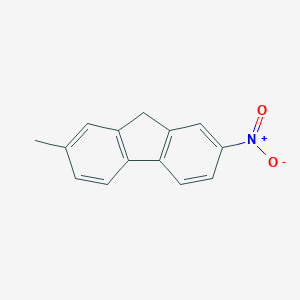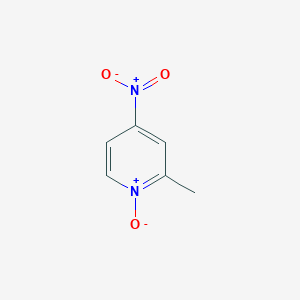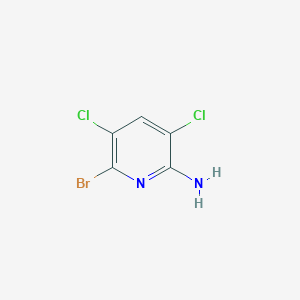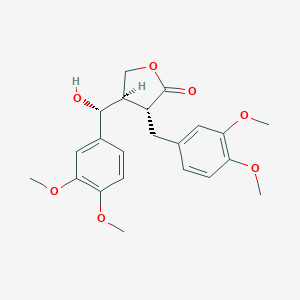
Tupichilignan A
Descripción general
Descripción
Synthesis Analysis
The asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor–acceptor (D–A) cyclopropanes. Key steps involved asymmetric cyclopropanation, an oxy-homo-Michael reaction, α-benzylation of a γ-lactone, and several other steps leading to high stereoselectivity. This synthesis facilitated a structural revision of Tupichilignan A, correcting the absolute configuration of a key position in the compound (Kimura et al., 2017).
Molecular Structure Analysis
The molecular structure of Tupichilignan A was revised based on the spectral data obtained from its synthesis. The revision included changing the absolute configuration at the 7 position from R to S, indicating the complexity and challenges in determining the accurate structure of natural compounds through synthetic methods. This revision underscores the importance of synthetic approaches in confirming the structures of naturally occurring compounds (Kimura et al., 2017).
Aplicaciones Científicas De Investigación
Tumour Phylogenetics : Tupichilignan is utilized in phylogenetic studies of tumor progression, providing guidance for designing and analyzing scientifically rigorous studies in this area (Schwartz & Schäffer, 2017).
Chemical Studies : It's involved in experimental systems like subpicosecond pulse radiolysis, optimized for generating hydrated electrons in pulse radiolysis of liquid water (Oulianov et al., 2006).
Genomics and Proteomics in Tuina Research : Genomics and proteomics technology can enhance Tupichilignan research, especially in clarifying manipulation mechanisms (Fang Min, 2010).
Educational Applications : Tupichilignan has potential applications in early years' education, though additional empirical research is needed to confirm its benefits for children's knowledge acquisition (Dujić Rodić & Granić, 2021).
Tupichilignan A Structural Revision : A study focused on the asymmetric total synthesis of Tupichilignan A, leading to a structural revision of this natural product (Kimura et al., 2017).
Tumor-Promoting Myeloid Cells Study : Research into the gene signatures of tissue-resident and recruited tumor-promoting myeloid cells includes Tupichilignan, focusing on their roles in tumor progression and response to therapy (Romero, 2020).
Ground Penetrating Radar Applications : Tupichilignan has been a subject in the development of electromagnetic modeling and inversion techniques for Ground Penetrating Radar applications (Pajewski et al., 2016).
Mechanical Behavior Study : Studies have focused on the mechanical behavior of Tupichilignan, particularly in defining strength criterion and yield surface for this material (Aversa & Evangelista, 1998).
Public Health Implications : Tupichilignan's time use research (TUR) is significant for understanding health behaviors, assessing behavioral trends, and examining the effects of public health interventions (Bauman, Bittman, & Gershuny, 2019).
Usability-Based Research Utilization : A usability-based approach to research utilization of Tupichilignan is found to be more effective than measuring terminal use transactions (TUTs) for assessing research impact (Benneworth & Peñuela, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKKKPTALSSLI-XFQAVAEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tupichilignan A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



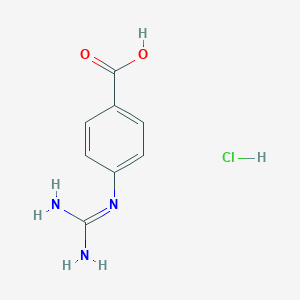
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
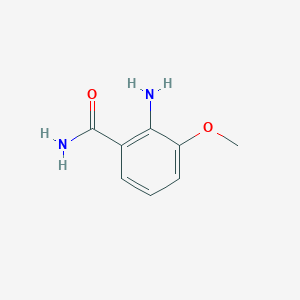
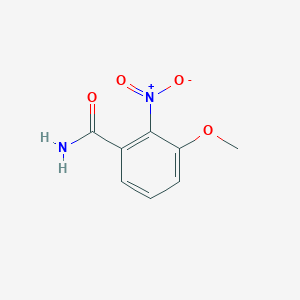
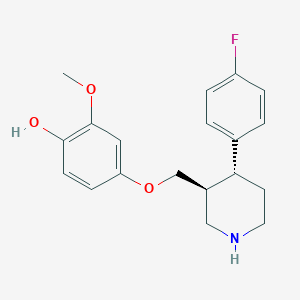
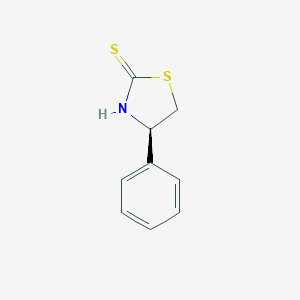
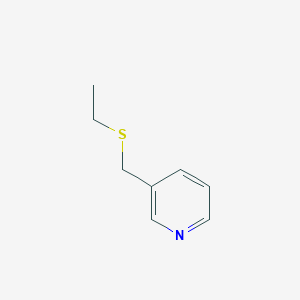
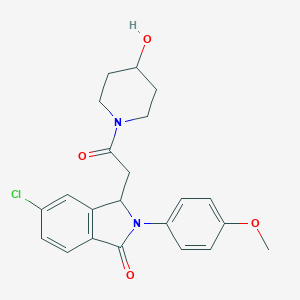
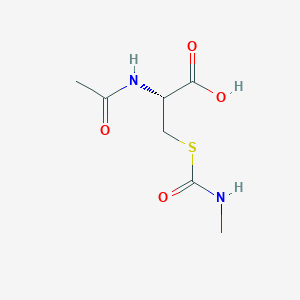
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
